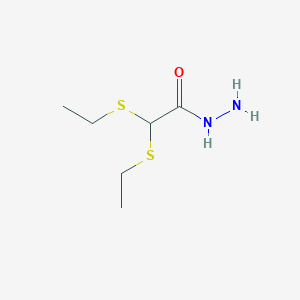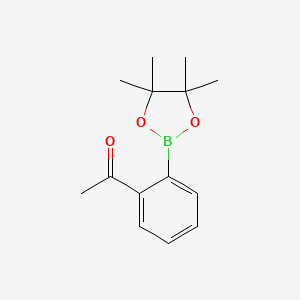
N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry and material science. This compound features a unique structure combining a cyano group, a dimethylpropyl chain, and a benzothiazinyl moiety, which contributes to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide typically involves a multi-step process:
Formation of the Benzothiazinyl Intermediate: This step involves the cyclization of appropriate precursors to form the 3,4-dihydro-2H-1,4-benzothiazine ring.
Introduction of the Acetamide Group: The benzothiazinyl intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functionality.
Attachment of the Cyano-Dimethylpropyl Group: Finally, the cyano group and the dimethylpropyl chain are introduced through nucleophilic substitution reactions, often using reagents like cyanogen bromide and appropriate alkyl halides.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification Techniques: Employing crystallization, distillation, and chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazinyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Drug Development: Due to its potential biological activity, it is investigated as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Biochemical Research: Used as a probe to study enzyme mechanisms and protein interactions.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Electronics: Application in the development of organic semiconductors and other electronic materials.
Mécanisme D'action
The mechanism by which N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide exerts its effects is often related to its interaction with biological macromolecules:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
- N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide shares structural similarities with other benzothiazine derivatives and cyano-containing compounds.
- Examples include: 2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide, N-(1-cyano-1,2-dimethylpropyl)acetamide.
Uniqueness:
- Structural Features: The combination of the cyano group, dimethylpropyl chain, and benzothiazinyl moiety is unique, providing distinct chemical and biological properties.
- Reactivity: Its ability to undergo diverse chemical reactions makes it versatile for various applications.
- Biological Activity: Exhibits a broad spectrum of biological activities, making it a valuable compound in drug discovery and development.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,3-dihydro-1,4-benzothiazin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-12(2)16(3,11-17)18-15(20)10-19-8-9-21-14-7-5-4-6-13(14)19/h4-7,12H,8-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBQQCJVHUEXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2697345.png)


![Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B2697349.png)

![2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2697351.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2697352.png)
![Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate](/img/structure/B2697353.png)

![ethyl 2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2697359.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2697361.png)
![1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B2697365.png)
![1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2697366.png)

